molecular formula C11H11NOS2 B13633544 4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

4-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one

Katalognummer: B13633544
Molekulargewicht: 237.3 g/mol
InChI-Schlüssel: LBYUNCCOGAIBCP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d]thiazol-2-ylthio)butan-2-one is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Eigenschaften

Molekularformel

C11H11NOS2

Molekulargewicht

237.3 g/mol

IUPAC-Name

4-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C11H11NOS2/c1-8(13)6-7-14-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3

InChI-Schlüssel

LBYUNCCOGAIBCP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CCSC1=NC2=CC=CC=C2S1

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one typically involves the reaction of benzo[d]thiazole-2-thiol with an appropriate butanone derivative. One common synthetic route involves the nucleophilic substitution reaction between benzo[d]thiazole-2-thiol and 4-chlorobutan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .

Analyse Chemischer Reaktionen

4-(Benzo[d]thiazol-2-ylthio)butan-2-one can undergo various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 4-(Benzo[d]thiazol-2-ylthio)butan-2-one involves its interaction with specific molecular targets and pathways. For example, as a quorum sensing inhibitor, the compound binds to the active site of quorum sensing receptors in bacteria, preventing the binding of natural signaling molecules and disrupting the communication pathways. This leads to a reduction in virulence factor production and biofilm formation . In the case of its anti-tubercular activity, the compound may inhibit key enzymes involved in the biosynthesis of essential bacterial components, leading to the death of the bacterial cells .

Vergleich Mit ähnlichen Verbindungen

4-(Benzo[d]thiazol-2-ylthio)butan-2-one can be compared with other benzothiazole derivatives, such as:

Each of these compounds has unique properties and applications, highlighting the versatility and importance of benzothiazole derivatives in scientific research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.